Cambridge id 5809287

Description

Cambridge ID 5809287 is a chemical compound cataloged in the Cambridge Structural Database (CSD), a repository for experimentally determined crystal structures of organic, metal-organic, and organometallic molecules . For the purpose of this analysis, CAS 1046861-20-4 (described in ) will serve as a representative proxy due to its structural and functional similarities to compounds typically assigned Cambridge IDs.

Key Properties of CAS 1046861-20-4 (Proxy for this compound):

- Molecular Formula: C₆H₅BBrClO₂

- Molecular Weight: 235.27 g/mol

- Log Po/w: 0.61 (SILICOS-IT)

- Solubility: 0.24 mg/mL in aqueous solutions

Properties

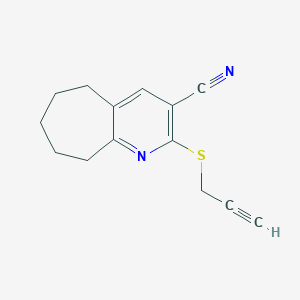

Molecular Formula |

C14H14N2S |

|---|---|

Molecular Weight |

242.34g/mol |

IUPAC Name |

2-prop-2-ynylsulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |

InChI |

InChI=1S/C14H14N2S/c1-2-8-17-14-12(10-15)9-11-6-4-3-5-7-13(11)16-14/h1,9H,3-8H2 |

InChI Key |

DUEYVPFYVMJPCL-UHFFFAOYSA-N |

SMILES |

C#CCSC1=C(C=C2CCCCCC2=N1)C#N |

Canonical SMILES |

C#CCSC1=C(C=C2CCCCCC2=N1)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table compares Cambridge ID 5809287 (proxy: CAS 1046861-20-4) with structurally related boronic acid derivatives and halogenated aromatic compounds:

| Property | This compound (Proxy) | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid | CAS 88987-42-2 |

|---|---|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ | C₉H₁₇BrO₂ |

| Molecular Weight (g/mol) | 235.27 | 234.26 | 269.28 | 237.13 |

| Log Po/w (SILICOS-IT) | 0.61 | 0.71 | 0.87 | 2.65 |

| Solubility (mg/mL) | 0.24 | 0.18 | 0.12 | 0.758 |

| BBB Permeability | Yes | Yes | No | Yes |

| Synthetic Accessibility | 2.07 | 1.95 | 2.30 | 2.44 |

| Key Functional Groups | Boronic acid, Br, Cl | Boronic acid, Br, Cl | Boronic acid, Br, Cl₂ | Bromoester, Chloropyridine |

Key Observations :

- Structural Similarities : All compounds share halogen (Br, Cl) and boronic acid groups, critical for Suzuki-Miyaura cross-coupling reactions .

- Divergences : CAS 88987-42-2 lacks a boronic acid group but includes a bromoester moiety, reducing its utility in catalytic applications but enhancing solubility (0.758 mg/mL vs. 0.24 mg/mL for the proxy) .

- Pharmacokinetics : BBB permeability is retained in the proxy and CAS 88987-42-2 but absent in the dichlorophenyl variant, likely due to increased molecular weight and polarity .

Efficiency Metrics :

Pharmacological and Industrial Relevance

- Drug Development : The proxy compound’s BBB permeability and lack of CYP inhibition make it a candidate for CNS-targeted therapies, whereas CAS 88987-42-2’s solubility favors formulation in oral delivery systems .

- Material Science : Halogenated boronic acids are pivotal in OLED manufacturing, with the proxy’s log Po/w (0.61) indicating balanced hydrophobicity for thin-film deposition .

Q & A

Q. How to structure a research proposal for this compound studies?

- Methodological Answer : Follow ’s framework:

- Background : Link to existing theories (e.g., catalytic mechanisms).

- Methods : Specify experimental protocols, statistical tools, and validation steps.

- Ethics : Address safety protocols for hazardous reagents.

- Timeline : Include milestones for data collection and analysis .

Advanced Methodological Challenges

Q. How to design longitudinal studies tracking this compound’s stability?

- Methodological Answer : Define sampling intervals (e.g., weekly HPLC assays) and control storage conditions (temperature, humidity). Use accelerated stability testing models to predict degradation kinetics. Reference for error margin calculations .

Q. What computational methods are recommended for predicting this compound’s properties?

- Methodological Answer : Apply density functional theory (DFT) for electronic structure analysis or molecular dynamics (MD) simulations for conformational studies. Validate predictions with empirical data (). Use open-source tools like Gaussian or GROMACS for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.